molecular formula C8H5BrF4 B3226307 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene CAS No. 1254038-53-3

4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene

Cat. No. B3226307
CAS RN: 1254038-53-3
M. Wt: 257.02
InChI Key: XKWWYBOSHLMDLE-UHFFFAOYSA-N
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Description

4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a halogenated benzene derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene is not fully understood. However, it has been suggested that this compound may work by inhibiting specific enzymes or proteins that are involved in disease pathways. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity. Researchers must take caution when handling this compound and ensure proper safety measures are in place.

Future Directions

There are several future directions for the use of 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene in scientific research. One potential direction is to further investigate its potential as a drug candidate for the treatment of cancer and inflammation. Another direction is to explore its potential as a chemical probe for studying disease pathways. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been shown to have potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, as well as its potential for use in scientific research.

Scientific Research Applications

4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene has been used in scientific research for various applications. One of the most common applications is in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases such as cancer and inflammation.

properties

IUPAC Name

4-(2-bromo-1,1-difluoroethyl)-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-8(12,13)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWWYBOSHLMDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CBr)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856564
Record name 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene

CAS RN

1254038-53-3
Record name 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene
Reactant of Route 2
4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene
Reactant of Route 3
4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene
Reactant of Route 4
4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene
Reactant of Route 5
4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene
Reactant of Route 6
4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene

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